N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring, a sulfonyl group, and an oxalamide moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate
Starting Materials: 4-fluorobenzene sulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 1-((4-fluorophenyl)sulfonyl)piperidine.
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Alkylation Step
Starting Materials: The piperidine intermediate and 2-bromoethylamine.
Reaction Conditions: The reaction is conducted in an aprotic solvent such as acetonitrile with a base like potassium carbonate.
Product: 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine.
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Oxalamide Formation
Starting Materials: The alkylated piperidine intermediate and 4-methoxyphenethylamine.
Reaction Conditions: The reaction is performed in the presence of oxalyl chloride in an inert atmosphere, typically under cooling conditions to control the exothermic reaction.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the piperidine or phenyl rings.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonyl or oxalamide groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar aprotic solvents to facilitate nucleophilic attack.
Products: Substituted derivatives at the piperidine or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, acetonitrile, ethanol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is investigated for its interactions with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and oxalamide groups may facilitate binding to active sites, while the piperidine ring could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide: Similar structure but lacks the fluorine atom.
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide: Contains a chlorine atom instead of fluorine.
N1-(2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide enhances its lipophilicity and potentially its binding affinity to biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-33-21-9-5-18(6-10-21)13-15-26-23(29)24(30)27-16-14-20-4-2-3-17-28(20)34(31,32)22-11-7-19(25)8-12-22/h5-12,20H,2-4,13-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDIHTYJUYITPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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